molecular formula C7H3BrF3N3 B592003 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine CAS No. 1260817-66-0

3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Cat. No.: B592003
CAS No.: 1260817-66-0
M. Wt: 266.021
InChI Key: ZNTPSRMZXHASPS-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine: is a heterocyclic compound with the molecular formula C7H3BrF3N3. It is characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the second position of the imidazo[1,2-b]pyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-3-nitropyridine with trifluoroacetic acid and ammonium acetate, followed by cyclization to form the imidazo[1,2-b]pyridazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell growth and proliferation. This makes it a potential therapeutic agent for diseases characterized by uncontrolled cell growth, such as cancer .

Comparison with Similar Compounds

Uniqueness: The presence of both the bromine atom and the trifluoromethyl group in 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine imparts unique chemical and biological properties. The bromine atom allows for further functionalization through substitution reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability .

Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-6-5(7(9,10)11)13-4-2-1-3-12-14(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTPSRMZXHASPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2N=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857625
Record name 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260817-66-0
Record name 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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